Acetic acid, (methylthio)[(6-phenyl-1-cyclohexen-1-yl)oxy]-, ethyl ester
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Overview
Description
Acetic acid, (methylthio)[(6-phenyl-1-cyclohexen-1-yl)oxy]-, ethyl ester is a chemical compound with the molecular formula C17H22O3S and a molecular weight of 306.426 g/mol . This compound is known for its unique structure, which includes a phenyl group, a cyclohexenyl group, and a methylthio group attached to an ethyl ester of acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (methylthio)[(6-phenyl-1-cyclohexen-1-yl)oxy]-, ethyl ester typically involves the esterification of acetic acid with the corresponding alcohol in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (methylthio)[(6-phenyl-1-cyclohexen-1-yl)oxy]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Halides or amines for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Esters: From nucleophilic substitution reactions.
Scientific Research Applications
Acetic acid, (methylthio)[(6-phenyl-1-cyclohexen-1-yl)oxy]-, ethyl ester has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, (methylthio)[(6-phenyl-1-cyclohexen-1-yl)oxy]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.
Receptor Modulation: Modulating receptor activity to influence cellular responses.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, (methylthio)[(6-phenyl-1-cyclohexen-1-yl)oxy]-, methyl ester: Similar structure but with a methyl ester group.
Acetic acid, (methylthio)[(6-phenyl-1-cyclohexen-1-yl)oxy]-, propyl ester: Similar structure but with a propyl ester group.
Uniqueness
Acetic acid, (methylthio)[(6-phenyl-1-cyclohexen-1-yl)oxy]-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61836-19-9 |
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Molecular Formula |
C17H22O3S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
ethyl 2-methylsulfanyl-2-(6-phenylcyclohexen-1-yl)oxyacetate |
InChI |
InChI=1S/C17H22O3S/c1-3-19-16(18)17(21-2)20-15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-6,9-10,12,14,17H,3,7-8,11H2,1-2H3 |
InChI Key |
VJAKNRMOLPZMTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(OC1=CCCCC1C2=CC=CC=C2)SC |
Origin of Product |
United States |
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